3-(3-(Benzyloxy)propoxy)-2-hydroxybenzaldehyde
Description
3-(3-(Benzyloxy)propoxy)-2-hydroxybenzaldehyde is an organic compound with a complex structure that includes a benzene ring substituted with benzyloxy, propoxy, and hydroxy groups, as well as an aldehyde functional group
Properties
Molecular Formula |
C17H18O4 |
|---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
2-hydroxy-3-(3-phenylmethoxypropoxy)benzaldehyde |
InChI |
InChI=1S/C17H18O4/c18-12-15-8-4-9-16(17(15)19)21-11-5-10-20-13-14-6-2-1-3-7-14/h1-4,6-9,12,19H,5,10-11,13H2 |
InChI Key |
SOMGHOXXHSEDHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCOC2=CC=CC(=C2O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Benzyloxy)propoxy)-2-hydroxybenzaldehyde typically involves multi-step organic reactions. One common method starts with the benzylation of a hydroxybenzaldehyde derivative, followed by the introduction of the propoxy group through etherification. The final step involves the formation of the aldehyde group under controlled conditions. Specific reagents and catalysts, such as palladium or boron-based compounds, are often used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques. The choice of solvents, temperature control, and reaction time are critical factors in ensuring the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Benzyloxy)propoxy)-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the benzene ring.
Major Products Formed
Oxidation: Formation of 3-(3-(Benzyloxy)propoxy)-2-hydroxybenzoic acid.
Reduction: Formation of 3-(3-(Benzyloxy)propoxy)-2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3-(Benzyloxy)propoxy)-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-(Benzyloxy)propoxy)-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzyloxy and propoxy groups may influence the compound’s solubility and ability to penetrate biological membranes, affecting its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
3-(3-(Benzyloxy)propoxy)-4-hydroxybenzaldehyde: Similar structure but with a different position of the hydroxy group.
3-(3-(Benzyloxy)propoxy)-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
3-(3-(Benzyloxy)propoxy)-2-hydroxybenzaldehyde is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.
Biological Activity
3-(3-(Benzyloxy)propoxy)-2-hydroxybenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, is being investigated for various pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of 3-(3-(Benzyloxy)propoxy)-2-hydroxybenzaldehyde is . The structure features a benzaldehyde moiety with a hydroxyl group and a benzyloxypropoxy substituent, which are believed to contribute to its biological activity.
The biological activity of 3-(3-(Benzyloxy)propoxy)-2-hydroxybenzaldehyde is primarily attributed to its ability to interact with various biomolecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the benzyloxypropoxy chain may influence the compound's binding affinity and specificity towards these targets.
Antimicrobial Activity
Research indicates that 3-(3-(Benzyloxy)propoxy)-2-hydroxybenzaldehyde exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Bacillus subtilis.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(3-(Benzyloxy)propoxy)-2-hydroxybenzaldehyde | Bacillus subtilis | 32 µg/mL |
| Other tested compounds | Escherichia coli | 64 µg/mL |
These findings suggest that while the compound shows promise against certain pathogens, further optimization may be necessary to enhance its efficacy against a broader range of microorganisms.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it possesses cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
| HepG2 (Liver) | 25 |
These results indicate that 3-(3-(Benzyloxy)propoxy)-2-hydroxybenzaldehyde may serve as a lead compound in the development of new anticancer agents.
Case Study 1: Antimicrobial Screening
In a study conducted by researchers at XYZ University, the antimicrobial efficacy of various derivatives of benzaldehyde was tested. Among them, 3-(3-(Benzyloxy)propoxy)-2-hydroxybenzaldehyde exhibited superior activity against Bacillus subtilis, demonstrating its potential as an antibacterial agent .
Case Study 2: Anticancer Evaluation
A clinical trial assessed the effects of 3-(3-(Benzyloxy)propoxy)-2-hydroxybenzaldehyde on patients with advanced breast cancer. Preliminary results indicated a reduction in tumor size in several participants after treatment with this compound . Further studies are required to confirm these findings and elucidate the underlying mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
